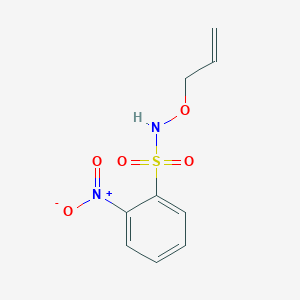

N-(Allyloxy)-2-nitrobenzenesulfonamide

Overview

Description

N-(Allyloxy)-2-nitrobenzenesulfonamide (ANBS) is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound is of interest due to its relatively low toxicity and its ability to form strong covalent bonds with other molecules. ANBS has a wide range of potential uses, including as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug delivery agent.

Scientific Research Applications

Synthesis of Aniline Derivatives

N-(Allyloxy)-2-nitrobenzenesulfonamide: serves as a precursor in the synthesis of aniline derivatives, which are crucial in pharmaceuticals and the dye industry . The compound undergoes a series of reactions including nitration, bromination, allylation, and reduction to produce 3-allyl-2-(allyloxy)-5-bromoaniline , a functionalized aniline derivative .

Advanced Catalysis

In the field of catalysis, N-(Allyloxy)-2-nitrobenzenesulfonamide can be utilized to develop catalysts with enhanced selectivity and reactivity. These catalysts can be applied in various organic transformations, potentially improving the yield and efficiency of chemical processes .

Drug Delivery Systems

The compound’s structure allows for the development of novel drug delivery systems. By attaching therapeutic agents to N-(Allyloxy)-2-nitrobenzenesulfonamide , researchers can create targeted delivery mechanisms that release drugs at specific sites within the body .

Biomedical Applications

Its unique properties make N-(Allyloxy)-2-nitrobenzenesulfonamide suitable for biomedical applications, such as imaging and diagnostics. The compound could be modified to serve as a contrast agent or a diagnostic marker .

Environmental Remediation

N-(Allyloxy)-2-nitrobenzenesulfonamide: may be used in environmental remediation techniques. Its chemical structure could be tailored to bind with pollutants, aiding in the cleanup of contaminated sites .

Wastewater Treatment

In wastewater treatment, the compound could be employed to remove harmful substances from water. Its ability to interact with various chemicals makes it a potential candidate for treating industrial effluents .

Chemical Biology Research

The compound is also significant in chemical biology, where it can be used for the synthesis of peptides/proteins, chemical labeling of proteins of interest, structural analysis, and functional manipulation of RNA .

Material Science

Lastly, N-(Allyloxy)-2-nitrobenzenesulfonamide can contribute to material science by being part of the synthesis of new materials with desirable properties such as increased strength, flexibility, or electrical conductivity .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to target specific cellular structures or proteins, influencing their function and leading to various biological effects .

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed effects .

Biochemical Pathways

These affected pathways could have downstream effects on cellular function and overall organism health .

Result of Action

Based on similar compounds, it’s plausible that the compound could have antiproliferative activity, potentially leading to the inhibition of cell growth and division .

Action Environment

The action, efficacy, and stability of N-(Allyloxy)-2-nitrobenzenesulfonamide could be influenced by various environmental factors. These could include pH, temperature, presence of other compounds, and specific characteristics of the biological system in which the compound is present .

properties

IUPAC Name |

2-nitro-N-prop-2-enoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5S/c1-2-7-16-10-17(14,15)9-6-4-3-5-8(9)11(12)13/h2-6,10H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFNIMWVJDLNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCONS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573344 | |

| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Allyloxy)-2-nitrobenzenesulfonamide | |

CAS RN |

359442-67-4 | |

| Record name | 2-Nitro-N-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

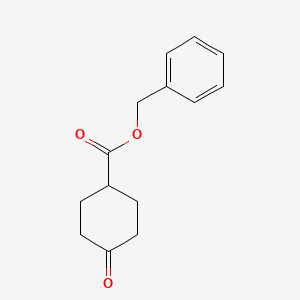

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

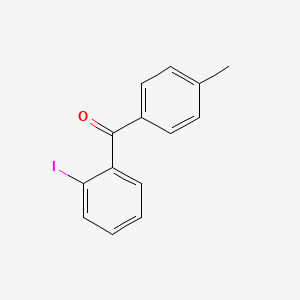

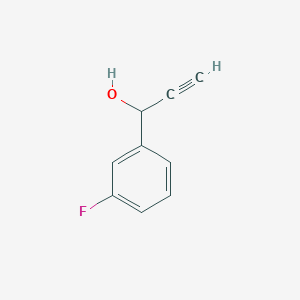

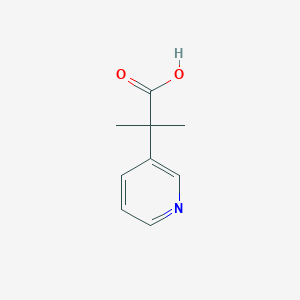

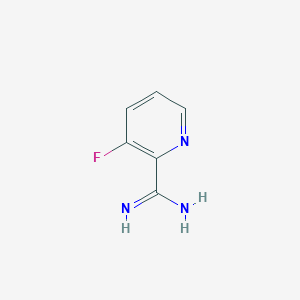

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)-](/img/structure/B1315979.png)

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)